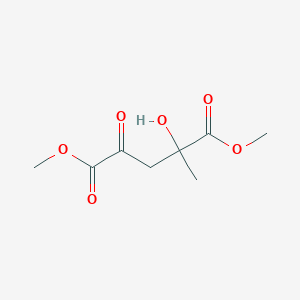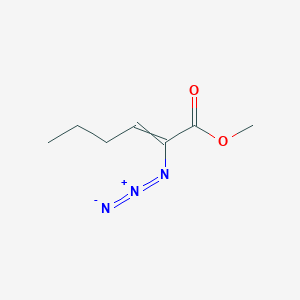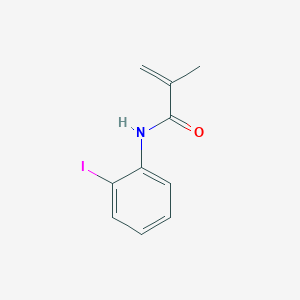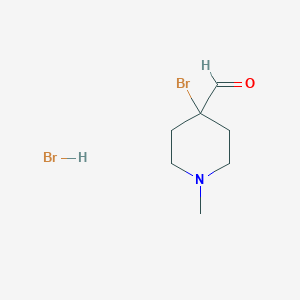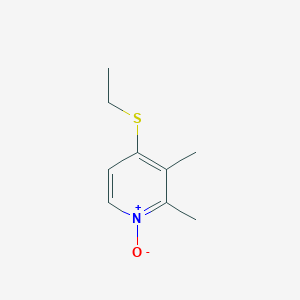
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine is a heterocyclic organic compound with a pyridine ring substituted with ethylsulfanyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2,3-dimethylpyridine with ethylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes in the cell .
Comparison with Similar Compounds
Similar Compounds
4-Ethylsulfanyl-2-pyridone: Similar structure but lacks the dimethyl groups.
2,3-Dimethylpyridine: Similar structure but lacks the ethylsulfanyl group.
4-Methylsulfanyl-2,3-dimethylpyridine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine is unique due to the presence of both ethylsulfanyl and dimethyl groups on the pyridine ring
Properties
CAS No. |
112895-13-3 |
|---|---|
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
4-ethylsulfanyl-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NOS/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3 |
InChI Key |
GQWWIXIXRJWPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=[N+](C=C1)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


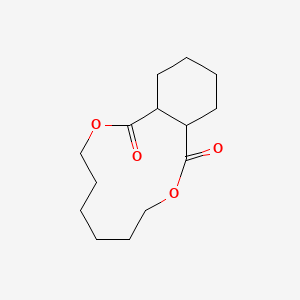
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
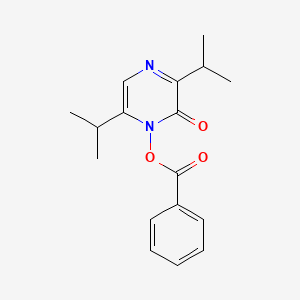
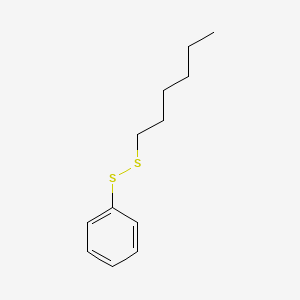
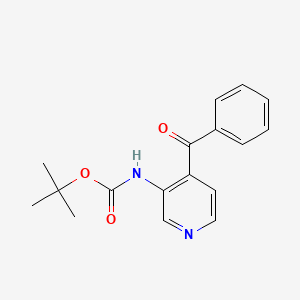
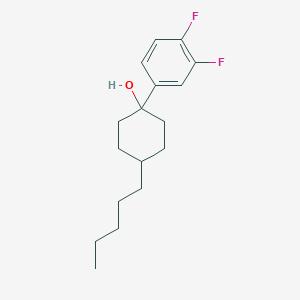
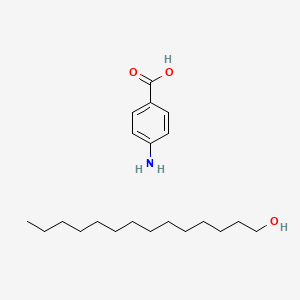
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
